molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol

Katalognummer: B14411432
CAS-Nummer: 86004-72-0
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: DQEDEOFMIOKXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure It is a derivative of binaphthalene, characterized by the presence of multiple hydroxyl groups and methyl substitutions

Vorbereitungsmethoden

The synthesis of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, which react with appropriate precursors to form the desired compound . Another approach involves the oxidative skeletal rearrangement of binaphthalene derivatives, which can be catalyzed by palladium or nickel . Industrial production methods typically involve multi-step reactions with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic asymmetric reactions due to its chiral properties . In biology, it has potential applications in the study of enzyme interactions and protein folding. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds .

Wirkmechanismus

The mechanism of action of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The hydroxyl groups in its structure allow it to form hydrogen bonds with target molecules, influencing their activity and stability .

Vergleich Mit ähnlichen Verbindungen

3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol is similar to other binaphthalene derivatives, such as gossypol and 3,3’-diphenyl-2,2’-binaphthol . its unique combination of methyl and hydroxyl substitutions gives it distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

86004-72-0

Molekularformel

C22H18O6

Molekulargewicht

378.4 g/mol

IUPAC-Name

3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3

InChI-Schlüssel

DQEDEOFMIOKXMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.